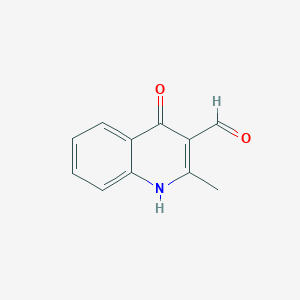

4-Hydroxy-3-formylquinaldine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3-formylquinaldine is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a hydroxyl group at the fourth position and a formyl group at the third position on the quinoline ring

Vorbereitungsmethoden

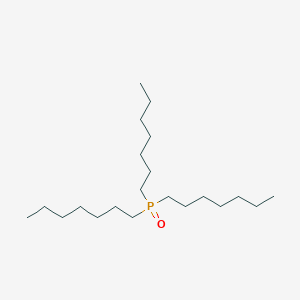

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxy-3-Formylchinolin beinhaltet typischerweise die Vilsmeier-Haack-Reaktion, eine Formylierungsreaktion. Bei diesem Verfahren wird ein Vilsmeier-Haack-Reagenz verwendet, das üblicherweise durch Reaktion von N,N-Dimethylformamid (DMF) mit Phosphorylchlorid (POCl3) gebildet wird. Die Reaktion verläuft durch Behandlung von 4-Hydroxychinolin mit dem Vilsmeier-Haack-Reagenz unter kontrollierten Bedingungen, um die Formylgruppe in der dritten Position einzuführen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Hydroxy-3-Formylchinolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren. Techniken wie die kontinuierliche Durchfluss-Synthese und der Einsatz von Katalysatoren können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxy-3-Formylchinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Formylgruppe kann zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: Chinonderivate.

Reduktion: Hydroxymethylderivate.

Substitution: Amino- oder Thioderivate

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-Formylchinolin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Heterocyclen.

Biologie: Es wird in der Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-3-Formylchinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die Formylgruppe an kovalenten Bindungen mit nucleophilen Stellen beteiligt sein kann. Diese Wechselwirkungen können die Enzymaktivität modulieren, das mikrobielle Wachstum hemmen oder Apoptose in Krebszellen induzieren .

Ähnliche Verbindungen:

4-Hydroxychinolin: Fehlt die Formylgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

3-Formylchinolin: Fehlt die Hydroxylgruppe, wodurch seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden, verringert wird.

4-Hydroxy-2-Methylchinolin: Enthält eine Methylgruppe anstelle einer Formylgruppe, wodurch sich seine chemischen Eigenschaften ändern

Einzigartigkeit: 4-Hydroxy-3-Formylchinolin ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Formylgruppen einzigartig, die ihm eine ausgeprägte Reaktivität und biologische Aktivität verleihen. Diese zweifache Funktionalität ermöglicht es ihm, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und erhöht sein Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und Arzneimittelentwicklung.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-formylquinaldine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline: Lacks the formyl group, making it less reactive in certain chemical reactions.

3-Formylquinoline: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

4-Hydroxy-2-methylquinoline: Contains a methyl group instead of a formyl group, altering its chemical properties

Uniqueness: 4-Hydroxy-3-formylquinaldine is unique due to the presence of both hydroxyl and formyl groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and drug development.

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

2-methyl-4-oxo-1H-quinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-7-9(6-13)11(14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,12,14) |

InChI-Schlüssel |

BESILXADEIWIQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)

![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)

![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)

![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)

![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)

methanone](/img/structure/B12124307.png)

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)